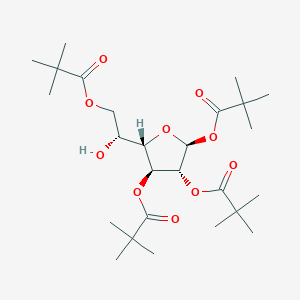

(2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)

Description

Chemical Identity and Alternative Nomenclature

The compound (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) is registered under Chemical Abstracts Service number 226877-02-7 and carries the MDL number MFCD30748160. This complex designation reflects the precise stereochemical arrangement of the molecule and its multiple pivaloyl protecting groups.

The compound exhibits several alternative nomenclature systems that reflect different interpretations of its structural framework. In some chemical databases, it is identified as beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-dimethylpropanoate). This alternative naming convention suggests a galactofuranose backbone with tetrapivaloyl substitution pattern. Additional synonyms include 1,2,3,6-tetrapivaloyl-alpha-D-galactofuranose and 1,2,3,6-tetrapivaloyl-alpha-D-galactofuranoside.

The systematic nomenclature emphasizes the tetrahydrofuran core structure with specific substitution patterns. The presence of four pivaloyl groups (2,2-dimethylpropanoyl) attached to different positions creates a highly protected carbohydrate derivative that maintains specific stereochemical integrity throughout various chemical transformations.

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of this compound presents a complex arrangement of chiral centers that defines its three-dimensional structure and chemical behavior. The systematic name explicitly indicates the absolute configuration at each stereogenic center: (2S,3R,4S,5S) for the tetrahydrofuran ring carbons and (R) for the side chain carbon bearing the hydroxyl group.

The SMILES notation OC@H[C@@]1([H])C@HC@@HC@HO1 provides a detailed representation of the stereochemical arrangement. This notation reveals the specific spatial orientation of each substituent around the furanose ring system and the attached ethyl side chain.

The absolute stereochemistry corresponds to a furanose configuration where the hydroxyl-bearing carbon in the side chain maintains R configuration, while the ring carbons follow the specified S,R,S,S pattern. This stereochemical arrangement is crucial for the compound's role in carbohydrate chemistry and its potential applications in nucleoside synthesis, where precise stereochemical control is essential for biological activity.

The pivaloyl protecting groups adopt specific conformations that minimize steric interactions while maintaining the desired stereochemical integrity. The bulky tert-butyl groups of the pivaloyl moieties create a protective environment around the carbohydrate core that prevents unwanted reactions at the protected hydroxyl positions.

Physical and Chemical Properties

The physical and chemical properties of (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) reflect its nature as a heavily protected carbohydrate derivative. The molecular weight of 516.62-516.63 daltons indicates a substantial molecular structure with multiple bulky protecting groups.

The compound's molecular formula C₂₆H₄₄O₁₀ reveals a high degree of substitution with pivaloyl groups, contributing to its lipophilic character and enhanced stability under various reaction conditions. The presence of ten oxygen atoms indicates extensive esterification of the parent carbohydrate structure, with four pivaloyl groups and additional oxygen atoms in the furanose ring and side chain.

The physical state of the compound is typically described as a solid or crystalline material, suitable for long-term storage and handling in synthetic applications. The pivaloyl protecting groups contribute to the compound's stability by preventing hydrolysis and other degradation reactions that commonly affect unprotected carbohydrates.

Molecular Structure and Conformational Analysis

The molecular structure of this compound centers around a five-membered tetrahydrofuran ring with specific substituent patterns that influence its overall conformation. The tetrahydrofuran core adopts conformations typical of furanose sugars, with envelope or twist conformations being most common depending on the specific substitution pattern and environmental conditions.

The pivaloyl protecting groups significantly influence the conformational preferences of the molecule. These bulky substituents create steric constraints that favor specific ring conformations while preventing conformational flexibility that might lead to undesired reactions. The tert-butyl groups of the pivaloyl moieties extend away from the ring system, creating a protective shell around the carbohydrate core.

The side chain containing the (R)-1-hydroxy-2-(pivaloyloxy)ethyl group adds additional conformational complexity to the molecule. This side chain can adopt various rotational conformations around the carbon-carbon bonds, with preferences influenced by intramolecular hydrogen bonding between the free hydroxyl group and nearby oxygen atoms.

Conformational analysis of related pivaloyl-protected carbohydrates has shown that these compounds tend to adopt conformations that minimize steric interactions between the bulky protecting groups. The specific stereochemical arrangement in this compound likely favors conformations where the pivaloyl groups are positioned to minimize unfavorable interactions while maintaining the integrity of the furanose ring system.

Relationship to Other Pivaloyl-Protected Carbohydrates

The compound (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) belongs to a broader class of pivaloyl-protected carbohydrate derivatives that have found extensive use in synthetic organic chemistry. Pivaloyl protection has emerged as a preferred method for protecting hydroxyl groups in carbohydrate synthesis due to the stability and selectivity it provides.

Related compounds in the literature include various pivaloyl-protected ribofuranose derivatives used in nucleoside synthesis. For example, 1-O-acetyl-2,3,5-tri-O-pivaloyl-D-ribofuranose and similar compounds have been employed as glycosyl donors in the synthesis of modified nucleosides. The pivaloyl group's bulky nature and electron-withdrawing character make it particularly suitable for protecting secondary hydroxyl groups while maintaining selectivity for primary positions.

The synthesis of pivaloyl-protected carbohydrates often involves selective acylation reactions where pivaloyl chloride is used under controlled conditions to achieve regioselective protection. Studies have shown that pivaloyl groups can be selectively introduced and removed under mild conditions, making them valuable for multi-step synthetic sequences.

Enzymatic studies have demonstrated that pivaloyl-protected carbohydrates can serve as substrates for specific enzymatic transformations, although the bulky protecting groups may influence enzyme-substrate interactions. Research on enzymatic hydrolysis of acetylated ribose derivatives has shown that pivaloylation can be used to direct enzymatic selectivity and control reaction outcomes.

The relationship between this compound and other pivaloyl-protected carbohydrates extends to their shared synthetic utility in nucleoside chemistry. Protected ribofuranose derivatives, including those with pivaloyl groups, serve as crucial intermediates in the synthesis of modified nucleosides with potential therapeutic applications. The specific stereochemical arrangement and protection pattern in this compound may offer unique advantages for certain synthetic transformations or biological applications.

Properties

IUPAC Name |

[(2R)-2-hydroxy-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVPHRSJRTWUAC-ICUGJSFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening and Cyclization

Alternative routes employ epoxide intermediates, where ring-opening reactions with nucleophiles establish the THF skeleton. For example, the reaction of 2,5-dihydrofuran with di-α-pinene borane at -40°C, followed by acetaldehyde reduction, has been reported for related THF derivatives. While this method emphasizes borane-mediated cyclization, its applicability to the target compound depends on compatibility with downstream pivaloylation steps.

Introduction of Pivaloyl Protecting Groups

The tris(2,2-dimethylpropanoate) (pivaloyl) groups are introduced via sequential acylation reactions to protect hydroxyl moieties on the THF core. Pivaloyl chloride, a robust acylating agent, is employed under controlled conditions to ensure regioselectivity and minimize side reactions.

Stepwise Acylation Protocol

In the synthesis of compound 20 , a diol intermediate (19 ) is treated with pivaloyl chloride (1.5 equiv) in dichloromethane at 0–5°C, using pyridine (2.0 equiv) as a base. This reaction proceeds over 6 hours at 20–30°C, achieving near-quantitative conversion to the dibenzoate-pivaloyl derivative. The choice of dichloromethane as a solvent ensures optimal reagent solubility, while pyridine neutralizes HCl byproducts, preventing acid-catalyzed degradation.

Table 1: Representative Acylation Conditions for Pivaloyl Group Introduction

Stereochemical Control and Optimization

The (2S,3R,4S,5S) configuration is achieved through chiral auxiliaries, asymmetric catalysis, or substrate-controlled induction. For instance, the use of K₂OsO₄·2H₂O in dihydroxylation reactions ensures enantioselective formation of vicinal diols. In the synthesis of compound 21 , Dess-Martin periodinane (DMP) oxidizes a secondary alcohol to a ketone, preserving the stereochemical integrity of adjacent centers. Key parameters include:

-

Temperature control : Reactions are conducted at -40°C to 25°C to suppress racemization.

-

Catalyst loading : Osmium tetroxide (0.01 equiv) enables efficient dihydroxylation without over-oxidation.

Purification and Characterization Techniques

Crude reaction mixtures are purified via solvent extraction, chromatography, and crystallization. For example, compound 20 is isolated by sequential washes with NH₄Cl and HCl, followed by concentration and recrystallization from isopropanol. Characterization relies on:

-

High-performance liquid chromatography (HPLC) : Monitors reaction progress and purity (>98% by peak area).

-

Nuclear magnetic resonance (NMR) : Confirms regiochemistry and stereochemistry via coupling constants (e.g., for axial protons).

-

Mass spectrometry (MS) : Validates molecular weight (e.g., ).

Scale-Up Considerations and Industrial Applications

Kilogram-scale synthesis requires adaptations for safety and efficiency. The use of 1,000 L reactors for allylation and 630 L reactors for oxidation demonstrates scalability. Critical factors include:

Chemical Reactions Analysis

Types of Reactions

Beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohol derivatives .

Scientific Research Applications

Drug Design and Development

The structural characteristics of this compound suggest that it may play a significant role in drug design. Its chiral centers and functional groups can influence biological interactions, potentially leading to the development of new therapeutic agents.

- Biological Activity : Compounds with similar structures have been shown to exhibit anti-inflammatory and antimicrobial properties. The unique stereochemistry of this compound may enhance its efficacy as a therapeutic agent by allowing selective interactions with biological targets.

Biochemical Studies

Due to its lipophilic nature, this compound can be utilized in biochemical studies to investigate membrane interactions or cellular uptake mechanisms. The ester functionalities may also facilitate enzyme-mediated reactions in metabolic pathways.

- Enzyme Interaction : The compound's structure suggests it could be a substrate or inhibitor for specific enzymes involved in metabolism. This property could be leveraged in studies aimed at understanding enzyme kinetics or developing enzyme inhibitors.

Materials Science

The compound's unique properties may allow it to be used in the synthesis of novel materials. Its ability to form stable complexes with other molecules could lead to applications in creating drug delivery systems or biodegradable polymers.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) involves its interaction with specific enzymes and molecular targets. For instance, as an intermediate in the synthesis of alpha-Glycosidase inhibitors, it helps inhibit the activity of alpha-Glycosidase enzymes, thereby reducing the breakdown of carbohydrates into glucose. This mechanism is crucial in managing blood sugar levels in diabetic patients .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs from the literature:

Key Observations:

- Substituent Impact : The target compound’s three pivaloyloxy groups increase steric bulk and lipophilicity compared to acetylated analogs like compound 16 in . Fluorinated chains in compound 16 enhance metabolic stability and bioavailability but may limit blood-brain barrier penetration .

- Reactive Groups : The azide in ’s compound enables click chemistry applications, whereas the target compound lacks such reactivity, favoring passive diffusion or esterase-mediated hydrolysis .

- Biological Targeting : The purine base in ’s compound directs it toward nucleic acid synthesis pathways, unlike the target compound, which lacks a nucleobase but may act as a masked polyol for controlled drug release .

Physicochemical and Pharmacokinetic Properties

- The fluorinated chains in compound 16 further elevate hydrophobicity, which may necessitate formulation adjustments .

- Metabolic Stability : Pivaloyloxy groups resist esterase hydrolysis longer than acetyl groups, delaying active metabolite release. This contrasts with compound 16’s fluorinated triazole, which likely enhances stability via steric and electronic effects .

- Synthetic Complexity : The target compound’s stereochemical complexity requires precise synthesis, akin to the azide-containing analog in , which demands controlled conditions for functional group compatibility .

Biological Activity

The compound (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) represents a novel structure with potential therapeutic applications. This article synthesizes existing research on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran backbone with multiple ester functionalities. The presence of pivaloyloxy and dimethylpropanoate groups enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors involved in disease processes. For instance, tetrahydrofuran derivatives have been studied for their ability to act as protease inhibitors in HIV treatment. The structural configuration can significantly affect binding affinity and inhibition potency.

Antiviral Activity

A study on tetrahydrofuran-based compounds demonstrated their effectiveness as HIV-1 protease inhibitors. The compound's structural modifications led to significant improvements in binding affinity and antiviral potency compared to standard treatments. For example, a related compound showed an IC50 value of 0.5 nM against multidrug-resistant HIV-1 strains, highlighting the importance of structural optimization in drug design .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Analogous compounds have shown promising results against Mycobacterium tuberculosis (Mtb) and Plasmodium falciparum, the causative agent of malaria. A prodrug strategy applied to similar structures resulted in an MIC value of 9.4 μg/mL against Mtb, indicating that modifications can enhance cellular penetration and efficacy .

Case Study 1: HIV Protease Inhibition

In a comparative study of tetrahydrofuran derivatives, the compound exhibited enhanced binding to the HIV protease active site. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the tetrahydrofuran ring significantly influenced inhibitory potency. Table 1 summarizes the binding affinities of various derivatives:

| Compound | K_i (nM) | IC50 (nM) |

|---|---|---|

| Compound A | 0.0027 | 0.5 |

| Compound B | 0.068 | 19 |

| Compound C | 0.005 | 8 |

This data suggests that optimized structural features can lead to substantial improvements in antiviral activity .

Case Study 2: Antimalarial Activity

In vitro studies evaluating the antimalarial properties of related compounds demonstrated that modifications could yield IC50 values comparable to established treatments like artemisinin (IC50 = 10.4 nM). The tested analogs showed IC50 values around 18.3 nM against P. falciparum, indicating their potential as effective antimalarials .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Use nitrile gloves, EN 166-compliant safety goggles, and a lab coat. For aerosol generation, wear a NIOSH-approved respirator .

- Storage: Store at 2–8°C in airtight containers, away from heat and moisture. Ensure proper ventilation in storage areas .

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Compare - and -NMR spectra with computational predictions (e.g., DFT calculations) to verify stereochemistry.

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- HPLC: Employ reverse-phase HPLC with a C18 column (e.g., 80% acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the critical steps for synthesizing this compound with high enantiomeric excess?

- Methodological Answer:

- Chiral Auxiliaries: Use pivaloyl-protecting groups to stabilize intermediates during glycosylation or esterification steps.

- Catalysis: Optimize asymmetric catalysis conditions (e.g., Sharpless epoxidation or enzymatic resolution) to enhance stereoselectivity.

- Purification: Perform flash chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer:

- Accelerated Stability Studies: Conduct stress testing at pH 2–10 (using HCl/NaOH buffers) at 40°C for 14 days. Monitor degradation via LC-MS and quantify impurities using UV-Vis spectroscopy.

- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Use principal component analysis (PCA) to identify degradation pathways .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to enzymes (e.g., hydrolases) using AMBER or GROMACS. Focus on hydrogen bonding with the tetrahydrofuran oxygen and hydrophobic interactions with pivaloyl groups.

- QSAR Modeling: Train models on analogs (e.g., fluorinated tetrahydrofurans) to correlate substituent effects with activity .

Q. How should researchers design experiments to optimize reaction yields while minimizing side products?

- Methodological Answer:

- Design of Experiments (DoE): Use a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity). Analyze via response surface methodology (RSM).

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., acyloxonium ions) .

Q. What methodologies address challenges in characterizing sensitive functional groups (e.g., pivaloyl esters) under analytical conditions?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.